Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a purine-based derivative characterized by a 3-methyl-2,6-dioxopurin core substituted at the 8-position with a sulfanylacetate group and at the 7-position with a 2-amino-2-oxoethyl moiety.
Properties
IUPAC Name |
ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5S/c1-3-22-7(19)5-23-12-14-9-8(17(12)4-6(13)18)10(20)15-11(21)16(9)2/h3-5H2,1-2H3,(H2,13,18)(H,15,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQZJUUSXSEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the purine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting purine metabolism or signaling pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. This can lead to alterations in cellular processes such as DNA replication, RNA transcription, and protein synthesis. Additionally, the compound’s sulfanyl group may participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate and related purine derivatives are critical for understanding their physicochemical and biological profiles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
In contrast, the pentyl ester in CAS 313470-86-9 and the 4-chlorobenzyl group in CAS 331839-78-2 enhance lipophilicity, favoring membrane permeability. The 2-amino-2-oxoethyl group in the target compound introduces hydrogen-bond donors, which may improve binding to biological targets compared to non-polar substituents like phenethyl or chlorobenzyl .
By analogy, the 4-chlorobenzyl substituent in CAS 331839-78-2 may confer similar advantages. The methoxyethyl group in the acetamide derivative could mimic ether-containing drugs with improved metabolic stability .
Analytical Properties :
- Collision cross-section (CCS) predictions for the N-phenylacetamide derivative (190–202 Ų) suggest utility in mass spectrometry-based profiling. The target compound’s CCS is likely comparable due to structural similarities.
Table 2: Predicted Physicochemical Properties
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